molecular formula C23H37ClN2O3 B5499115 2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride

2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride

Cat. No.: B5499115
M. Wt: 425.0 g/mol
InChI Key: PKMATTABILHZGN-UHFFFAOYSA-N
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Description

2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclooctylamino group, a methoxyphenoxy group, and a piperidin-1-ylethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

2-[4-[(cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3.ClH/c1-27-22-16-19(17-24-20-10-6-3-2-4-7-11-20)12-13-21(22)28-18-23(26)25-14-8-5-9-15-25;/h12-13,16,20,24H,2-11,14-15,17-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMATTABILHZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCCCC2)OCC(=O)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Cyclooctylamino Intermediate: This step involves the reaction of cyclooctylamine with a suitable electrophile to form the cyclooctylamino group.

    Methoxyphenoxy Intermediate: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate halide.

    Piperidin-1-ylethanone Formation: The final step involves the coupling of the cyclooctylamino and methoxyphenoxy intermediates with piperidin-1-ylethanone under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-pressure reactions, and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-1-piperidin-1-ylethanone;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

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